D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

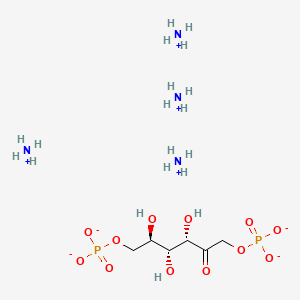

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt: is a chemical compound with the empirical formula C6H14O12P2 · 4C6H13N. It is a derivative of fructose, a simple sugar, and is commonly used in biochemical research. This compound is known for its role in metabolic pathways, particularly in glycolysis, where it acts as an intermediate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt typically involves the phosphorylation of fructose. The process begins with the reaction of fructose with phosphoric acid in the presence of a catalyst to form fructose-1,6-bisphosphate. This intermediate is then reacted with cyclohexylamine to produce the tetra(cyclohexylammonium) salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The final product is typically purified through crystallization or chromatography techniques to achieve the required purity levels for research applications .

Analyse Chemischer Reaktionen

Types of Reactions: D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to produce different derivatives, depending on the oxidizing agent used.

Reduction: It can be reduced to form simpler sugar phosphates.

Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed:

Oxidation: Produces various oxidized sugar phosphates.

Reduction: Results in simpler sugar phosphates.

Substitution: Leads to the formation of substituted sugar derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt is used as a reagent in the synthesis of other complex molecules. It serves as a building block in the preparation of various biochemical compounds .

Biology: In biological research, this compound is crucial for studying metabolic pathways, particularly glycolysis. It is used to investigate enzyme activities and metabolic fluxes in cells .

Medicine: In medicine, this compound is explored for its potential neuroprotective effects. Studies have shown that it may help in reducing ischemic tissue damage in brain injuries .

Industry: In the industrial sector, this compound is used in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals .

Wirkmechanismus

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt exerts its effects primarily through its role in glycolysis. It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent lactate dehydrogenase. By binding to these enzymes, it enhances their activity, leading to increased glycolytic flux. This compound also inhibits acetate kinase, thereby regulating energy production in cells .

Vergleich Mit ähnlichen Verbindungen

- D-Glucose 6-phosphate disodium salt hydrate

- D-Fructose 6-phosphate disodium salt hydrate

- α-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate

Comparison: Compared to these similar compounds, D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt is unique due to its specific role in glycolysis as an intermediate. While other compounds like D-Glucose 6-phosphate and D-Fructose 6-phosphate are also involved in metabolic pathways, this compound specifically acts at a critical regulatory point in glycolysis, making it a valuable tool for studying metabolic regulation .

Biologische Aktivität

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt, often referred to as fructose 1,6-bisphosphate (FBP), is a crucial metabolite in carbohydrate metabolism. This compound plays a significant role in glycolysis and gluconeogenesis, acting as an allosteric regulator and influencing various metabolic pathways. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₂H₁₈N₄O₁₂P₂

- Molecular Weight : 336.08 Daltons

- CAS Number : 103213-44-1

Glycolysis and Gluconeogenesis

FBP is primarily known for its role in glycolysis, where it is produced from fructose 6-phosphate by the enzyme phosphofructokinase. It is a substrate for fructose-1,6-bisphosphatase in gluconeogenesis, facilitating the conversion back to fructose 6-phosphate.

Allosteric Regulation

FBP acts as an allosteric activator for several enzymes:

- Pyruvate Kinase : Enhances the conversion of phosphoenolpyruvate to pyruvate.

- Fructose-1,6-bisphosphatase : Inhibits glycolysis while promoting gluconeogenesis.

Activation of Ras Signaling Pathway

Research indicates that FBP activates the Ras signaling pathway in yeast and mammalian cells. This activation occurs through the guanine nucleotide exchange factor Sos1, leading to downstream effects on cell proliferation and metabolism. Elevated levels of FBP can lead to enhanced Ras activity, which is linked to oncogenic processes in cancer cells .

Role in Muscle Physiology

FBP has been shown to improve respiratory muscle performance in patients with chronic obstructive pulmonary disease (COPD). A study highlighted that intravenous administration of FBP could enhance respiratory function by mitigating muscle wasting associated with malnutrition .

Study on Cancer Cells

A study demonstrated that restoration of fructose-1,6-bisphosphatase (FBP2) in sarcoma cells inhibited tumor growth by reducing glycolytic flux and altering metabolic pathways. The expression of FBP2 led to a decrease in glycolytic intermediates and an increase in metabolites associated with oxidative phosphorylation .

COPD Patient Study

In a clinical trial involving malnourished COPD patients, administration of FBP resulted in significant improvements in respiratory muscle strength and overall physical performance metrics. This suggests potential therapeutic applications for FBP in managing muscle wasting conditions .

Data Table: Key Enzymatic Reactions Involving FBP

| Enzyme | Reaction | Role |

|---|---|---|

| Phosphofructokinase | ATP + D-fructose 6-phosphate → ADP + D-fructose 1,6-bisphosphate | Glycolysis activation |

| Fructose-1,6-bisphosphatase | D-fructose 1,6-bisphosphate + H₂O → D-fructose 6-phosphate + phosphate | Gluconeogenesis |

| Fructose-bisphosphate aldolase | Dihydroxyacetone phosphate + Glyceraldehyde 3-phosphate ↔ D-fructose 1,6-bisphosphate | Glycolysis & gluconeogenesis |

Eigenschaften

IUPAC Name |

tetraazanium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4H3N/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);4*1H3/t3-,5-,6-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHZAPSQLCDXQO-GNWSQLALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H26N4O12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.